4-Hydroxybenzene-1-sulfonic acid dihydrate

Catalog No.
S2712852
CAS No.
2060026-75-5
M.F
C6H10O6S
M. Wt
210.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybenzene-1-sulfonic acid dihydrate

CAS Number

2060026-75-5

Product Name

4-Hydroxybenzene-1-sulfonic acid dihydrate

IUPAC Name

4-hydroxybenzenesulfonic acid;dihydrate

Molecular Formula

C6H10O6S

Molecular Weight

210.2

InChI

InChI=1S/C6H6O4S.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);2*1H2

InChI Key

FVULJAPNZJRJMC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)S(=O)(=O)O.O.O

Solubility

not available

Synthesis of coordination polymers

4-Hydroxybenzenesulfonic acid dihydrate (also known as sodium 4-hydroxybenzenesulfonate dihydrate) has been used as a ligand in the preparation of various coordination polymers. These polymers are a class of materials with potential applications in areas like catalysis, magnetism, and luminescence. Studies have shown that the dihydrate can form complexes with divalent transition metals, leading to the formation of layered structures. [] Additionally, it has been used to create luminescent ladder-like lanthanide coordination polymers, which exhibit interesting photophysical properties. []

4-Hydroxybenzene-1-sulfonic acid dihydrate, also known as 4-hydroxybenzenesulfonic acid, is an aromatic sulfonic acid characterized by the presence of a hydroxyl group and a sulfonic acid group on the benzene ring. Its molecular formula is C6H6O4SC_6H_6O_4S, and it has a molecular weight of approximately 174.17 g/mol. This compound is typically encountered as a dihydrate, meaning it contains two molecules of water per molecule of the acid. It is soluble in water and is often used in various chemical applications due to its functional groups which allow for diverse reactivity.

, including:

  • Substitution Reactions: The hydroxyl group can be involved in electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.
  • Neutralization: As an acid, it can react with bases to form salts.
  • Redox Reactions: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

The sulfonic acid group also enhances the acidity of the compound, making it more reactive in various chemical processes.

Several methods exist for synthesizing 4-hydroxybenzene-1-sulfonic acid:

  • Sulfonation of Phenol: The most common method involves the sulfonation of phenol using sulfuric acid or chlorosulfonic acid under controlled conditions.
  • Hydroxylation: Hydroxylation of sulfonated benzene derivatives can also yield this compound.
  • Reduction Reactions: Reduction of corresponding nitro compounds followed by sulfonation can provide an alternative synthetic route.

Each method has its advantages and may be chosen based on the desired purity and yield.

4-Hydroxybenzene-1-sulfonic acid finds applications in various fields:

  • Dyes and Pigments: It serves as an intermediate in the synthesis of azo dyes and other coloring agents.
  • Pharmaceuticals: Used as a reagent in drug synthesis.
  • Water Treatment: Functions as a pH regulator and flocculant in water treatment processes .
  • Leather Treatment: Employed in processes to enhance leather quality .

Studies on the interactions of 4-hydroxybenzenesulfonic acid with other compounds have revealed its capacity to form complexes with metal ions, enhancing its utility in catalysis and environmental applications. Its interactions with biological molecules are also of interest, particularly regarding its potential effects on enzyme activity and metabolic pathways.

Several compounds share structural similarities with 4-hydroxybenzenesulfonic acid. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Aminobenzenesulfonic AcidC6H7N0SContains an amino group instead of hydroxyl
Benzene-1,4-disulfonic AcidC6H6O6S2Contains two sulfonic acid groups
2-Hydroxybenzenesulfonic AcidC6H6O4SHydroxyl group at position 2 instead of position 4
Sodium 4-hydroxybenzenesulfonateC6H7NaO6SSodium salt form, enhancing solubility

The presence of both hydroxyl and sulfonic groups at specific positions on the benzene ring gives 4-hydroxybenzenesulfonic acid distinct properties that are not found in many similar compounds. Its dual functionality allows it to participate in a wider range of

Dates

Modify: 2024-04-14

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